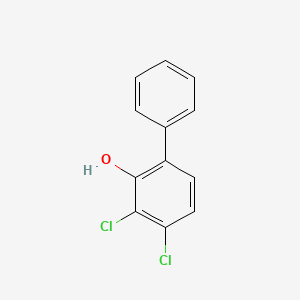

(1,1'-Biphenyl)ol, dichloro-

Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

Biphenyls, characterized by two phenyl rings linked by a single carbon-carbon bond, serve as a fundamental scaffold in organic chemistry. wikipedia.orgrsc.org Their structural versatility allows for a wide array of derivatives through the introduction of various functional groups, leading to compounds with diverse physical, chemical, and biological properties. wikipedia.orgontosight.ai Substituted biphenyls have found applications in numerous fields, including pharmaceuticals, materials science, agricultural chemistry, and as intermediates in the synthesis of other organic compounds like emulsifiers and optical brighteners. wikipedia.orgrsc.orgontosight.ai The synthesis of these derivatives is often achieved through coupling reactions such as the Suzuki-Miyaura and Ullmann reactions. wikipedia.org

Academic Significance of Hydroxylated and Chlorinated Biphenyls

The addition of hydroxyl (-OH) and chlorine (-Cl) groups to the biphenyl backbone gives rise to hydroxylated and chlorinated biphenyls, a subgroup with significant academic and environmental interest. ontosight.ai The presence and position of these functional groups drastically influence the molecule's properties, including its solubility, stability, reactivity, and electronic characteristics. ontosight.ai

Hydroxylated polychlorinated biphenyls (OH-PCBs) are of particular importance as they are metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants (POPs). nih.govuiowa.edu While PCBs were once widely used in industrial applications like dielectric fluids and plasticizers due to their stability, their use was banned in many countries due to their environmental persistence and detrimental effects on wildlife and humans. nih.govnih.gov OH-PCBs are formed in the environment through the metabolic transformation of PCBs in living organisms and through abiotic reactions. nih.govresearchgate.net These compounds have been detected in various environmental samples, including animal tissues, water, and sediments, and are now considered a new class of environmental contaminants. nih.govacs.org

Chlorinated biphenyls, in general, are noted for their environmental persistence and potential for bioaccumulation. ontosight.ai The study of these compounds is crucial for understanding their environmental fate and for developing strategies for remediation.

Positioning of (1,1'-Biphenyl)ol, dichloro- within Biphenyl Research Paradigms

(1,1'-Biphenyl)ol, dichloro- represents a specific subset of hydroxylated and chlorinated biphenyls. As a dichlorinated and hydroxylated biphenyl, it embodies the key structural features that are central to the research on this class of compounds. Research into specific isomers of (1,1'-Biphenyl)ol, dichloro-, such as (1,1'-Biphenyl)-3-ol, 2',6'-dichloro- and (1,1'-Biphenyl)-4-ol, 2,3-dichloro-, focuses on understanding how the specific arrangement of the chloro and hydroxyl substituents affects the molecule's properties and potential applications. ontosight.aiontosight.ai These compounds are studied for their potential biological activities, including antimicrobial and antioxidant properties, which could lead to applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Scope and Objectives for Advanced Research on (1,1'-Biphenyl)ol, dichloro-

Future research on (1,1'-Biphenyl)ol, dichloro- is aimed at a deeper understanding of its chemical and physical properties, as well as its biological and environmental impact. ontosight.ai A key objective is the development of safer and more sustainable chemicals by exploring the structure-activity relationships of different isomers. ontosight.ai Advanced analytical methods are crucial for the detection and quantification of these compounds in environmental and biological samples to better assess their prevalence and behavior. cdc.govwur.nl Furthermore, research into the synthesis of specific isomers will enable more targeted studies of their properties and potential applications. rsc.org A significant area of focus remains the investigation of their environmental fate, including their potential to act as precursors to more harmful compounds and their role in the broader context of PCB contamination. ontosight.ainih.gov

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

60827-32-9 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

2,3-dichloro-6-phenylphenol |

InChI |

InChI=1S/C12H8Cl2O/c13-10-7-6-9(12(15)11(10)14)8-4-2-1-3-5-8/h1-7,15H |

InChI Key |

YPGUJBDOCZBYGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,1 Biphenyl Ol, Dichloro

Retrosynthetic Analysis and Precursor Chemistry for (1,1'-Biphenyl)ol, dichloro-

Retrosynthetic analysis is a technique used in organic synthesis to plan the creation of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.comresearchgate.net This process involves mentally breaking down the target molecule at key bonds, an action known as a disconnection, to identify potential precursors or synthons. amazonaws.comresearchgate.net

For (1,1'-Biphenyl)ol, dichloro-, a primary disconnection strategy would involve breaking the carbon-carbon bond between the two phenyl rings. This suggests that the molecule can be assembled from two separate benzene-based precursors. Another key disconnection is at the carbon-hydroxyl and carbon-chlorine bonds, indicating that the hydroxyl and chloro groups could be introduced onto a pre-existing biphenyl (B1667301) or benzene (B151609) ring structure.

The precursor chemistry for synthesizing (1,1'-Biphenyl)ol, dichloro- is diverse, drawing from a pool of substituted benzene and biphenyl derivatives. The specific choice of precursors is dictated by the desired isomer of the final product and the synthetic route employed. Common precursors include:

Biphenylol: This serves as a direct precursor where the main synthetic challenge is the selective introduction of two chlorine atoms onto the biphenyl backbone.

Dichlorobiphenyl: In this case, the synthesis requires the selective introduction of a hydroxyl group onto the dichlorinated biphenyl structure.

Chlorinated phenols and chlorinated benzene derivatives: These can be coupled together to form the dichlorinated biphenylol structure.

Classical Synthetic Routes to Dichlorohydroxybiphenyl Isomers

Traditional methods for synthesizing dichlorohydroxybiphenyl isomers have relied on established reactions in organic chemistry, primarily focusing on the stepwise introduction of the required functional groups.

Directed Halogenation Techniques on Biphenylol Scaffolds

The direct halogenation of biphenylols is a common approach to introduce chlorine atoms onto the aromatic rings. Electrophilic halogenating agents are frequently used for this purpose. scientificupdate.com However, controlling the selectivity of this reaction to obtain the desired isomer can be challenging due to electronic and steric effects, often leading to a mixture of products and over-halogenation. scientificupdate.com

To overcome the lack of selectivity in traditional methods, directed halogenation techniques have been developed. These methods often involve the use of directing groups or catalysts to control the position of chlorination. For instance, ortho-selective halogenation of phenols can be achieved using specific catalysts. scientificupdate.com

| Parameter | Description |

| Challenge | Low selectivity in direct halogenation of phenols, often resulting in a mixture of ortho-isomers as minor components. scientificupdate.com |

| Traditional Methods | Directed ortho-metalation and transition-catalyzed approaches, which have limitations in substrate scope. scientificupdate.com |

| Catalytic Approach | Amine-catalyzed ortho-bromination with NBS and catalytic bis-thiourea chlorination using NCS have shown promise. scientificupdate.com |

| Recent Advancement | An ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in toluene (B28343) provides high ortho-selectivity. scientificupdate.com |

Selective Hydroxylation Approaches for Dichlorobiphenyl Systems

An alternative strategy involves starting with a dichlorobiphenyl and introducing a hydroxyl group. Selective hydroxylation of aromatic compounds can be a difficult transformation. However, methods for the direct C-H hydroxylation of aromatic rings have been developed. For instance, palladium-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols has been reported to produce 2,2'-biphenols. rsc.orgresearchgate.net

Modern Catalytic Approaches in (1,1'-Biphenyl)ol, dichloro- Synthesis

Modern synthetic chemistry has seen a surge in the development and application of catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Cross-Coupling Reactions for Biphenylol Construction

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and have become a cornerstone of modern organic synthesis. nih.govyoutube.com Reactions like the Suzuki-Miyaura and Negishi couplings are widely used to construct the biphenyl core of dichlorohydroxybiphenyls. researchgate.net These reactions typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. youtube.com The versatility of these methods allows for the synthesis of a wide range of substituted biphenyls by varying the coupling partners. nih.govresearchgate.net

| Reaction | Description |

| Suzuki-Miyaura Coupling | A versatile reaction that couples an organoboron compound with an aryl halide, known for its mild reaction conditions and tolerance of various functional groups. nih.gov |

| Ullmann Coupling | A classic method for synthesizing symmetric biaryls by coupling two molecules of an aryl halide in the presence of copper. researchgate.net |

| Negishi Coupling | Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. youtube.com |

| Stille Coupling | Utilizes an organotin reagent coupled with an organic halide, catalyzed by palladium. youtube.com |

Biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450 are also emerging as a green and highly selective alternative for constructing biaryl bonds. nih.govchemrxiv.org

Advanced Functionalization Methods for Aromatic Systems

Recent advancements in organic synthesis have provided sophisticated tools for the direct functionalization of aromatic C-H bonds. These methods bypass the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.

For the synthesis of (1,1'-Biphenyl)ol, dichloro-, these advanced methods can be applied for both the chlorination and hydroxylation steps. For example, site-selective benzylic C-H hydroxylation has been achieved using specific reagents that can target electron-deficient azaheterocycles. rsc.org Similarly, methods for the direct chlorination of aromatic compounds with high regioselectivity are continuously being developed.

Stereoselective Synthesis of Chiral (1,1'-Biphenyl)ol, dichloro- Isomers

The synthesis of specific chiral isomers of (1,1'-Biphenyl)ol, dichloro-, which exhibit atropisomerism due to hindered rotation around the aryl-aryl single bond, presents a significant challenge. nih.gov Atroposelective synthesis aims to produce a single enantiomer, avoiding the formation of a racemic mixture. nih.gov

Several strategies have been developed for the asymmetric synthesis of axially chiral biaryls, which can be broadly categorized as:

Direct stereoselective aryl-aryl coupling: This approach aims to form the biaryl axis with high stereocontrol. nih.gov

Transformation of a preformed, achiral biaryl: This involves introducing chirality into a symmetric or configurationally labile biphenyl compound. nih.gov

Central-to-axial chirality transfer: In this method, stereochemical information from a chiral center is transferred to create the chiral axis. researchgate.net

Dynamic Kinetic Resolution (DKR) is a powerful technique for the atroposelective synthesis of heterobiaryls and could be applicable to dichlorobiphenylols. nih.gov In DKR, a racemic mixture of rapidly interconverting atropisomers is subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer, continuously shifting the equilibrium to produce a high yield of the desired enantiomerically enriched product. nih.gov

For cases where a racemic mixture is synthesized, chiral resolution is employed to separate the enantiomers. wikipedia.orgyoutube.com Common methods include:

Crystallization of diastereomeric salts: The racemic biphenylol is reacted with a chiral resolving agent (e.g., an optically active acid or base) to form a pair of diastereomers. wikipedia.orgyoutube.com These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. wikipedia.org

Chiral column chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.orgresearchgate.net Gas chromatography (GC) with chiral columns is a preferred method for the separation of polychlorinated biphenyl enantiomers. researchgate.net

Green Chemistry Considerations in the Synthesis of (1,1'-Biphenyl)ol, dichloro-

Green chemistry principles focus on designing chemical processes that are environmentally benign. mdpi.com In the context of synthesizing dichlorobiphenylols, this involves the use of greener solvents, catalysts, and reaction conditions. mdpi.comnih.gov

Key areas for greening the synthesis include:

Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce waste. For instance, water-soluble fullerene-supported palladium chloride nanocatalysts have been successfully used for Suzuki-Miyaura cross-coupling reactions in water at room temperature, offering a greener alternative to traditional palladium catalysts in organic solvents. researchgate.net Iron catalysts are also being explored as a more sustainable option. nih.gov

Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a primary goal of green chemistry. mdpi.com The development of water-soluble catalysts facilitates reactions in aqueous media. researchgate.net

Reaction Conditions: Microwave-assisted and ultrasonic-assisted syntheses can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. nih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of biphenyl compounds.

| Green Chemistry Approach | Description | Example Application |

| Water-Soluble Catalysts | Catalysts designed to be soluble and effective in water, reducing the need for organic solvents. | Fullerene-supported PdCl₂ nanocatalyst for Suzuki-Miyaura coupling in water. researchgate.net |

| Environmentally Benign Solvents | Use of non-toxic, renewable, and less hazardous solvents like water. | Suzuki-Miyaura reactions performed in neat water. researchgate.net |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor, minimizing waste and purification steps. | Multi-component synthesis of substituted thiazoles using an iron catalyst. nih.gov |

| Energy-Efficient Methods | Use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of 1,2,4-thiadiazoles. mdpi.com |

Purification and Separation Techniques for Synthetic (1,1'-Biphenyl)ol, dichloro- Products

The purification and separation of (1,1'-Biphenyl)ol, dichloro- from reaction mixtures and the separation of its various isomers are critical steps in obtaining pure compounds for analysis and further use.

A common initial purification step for biphenyl compounds involves recrystallization . google.com This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system. For instance, a crude product might be dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in solution. google.com

Chromatographic techniques are widely employed for the separation of biphenylol isomers and for achieving high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For biphenylols, reverse-phase HPLC with a C18 column is often used. The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is optimized to achieve the desired separation. merckmillipore.com Chiral HPLC, using a chiral stationary phase, is specifically used for the separation of enantiomers. nih.gov

Gas Chromatography (GC): GC is particularly useful for the separation of volatile and thermally stable compounds like dichlorobiphenyls. researchgate.net The use of capillary columns with various stationary phases allows for the separation of closely related isomers. For enantiomeric separation, chiral stationary phases are employed. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to identify suitable solvent systems for column chromatography. merckmillipore.com For biphenylols, a silica (B1680970) gel plate can be used with a solvent system such as a mixture of toluene, chloroform, and methanol. merckmillipore.com

The table below outlines common purification and separation techniques for biphenylols.

| Technique | Principle of Separation | Application for (1,1'-Biphenyl)ol, dichloro- |

| Recrystallization | Difference in solubility between the compound and impurities. | General purification of the crude synthetic product. google.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | Separation of positional isomers. merckmillipore.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers (atropisomers). nih.gov |

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of positional isomers. researchgate.net |

| Chiral GC | Differential interaction with a chiral stationary phase. | Separation of enantiomers (atropisomers). researchgate.net |

| Thin-Layer Chromatography (TLC) | Differential migration on a solid support with a liquid mobile phase. | Monitoring reaction progress and preliminary separation analysis. merckmillipore.com |

Chemical Reactivity and Transformation Pathways of 1,1 Biphenyl Ol, Dichloro

Electrophilic and Nucleophilic Aromatic Substitution Reactions of (1,1'-Biphenyl)ol, dichloro-

Electrophilic Aromatic Substitution:

The phenyl ring bearing the hydroxyl group is generally more susceptible to electrophilic attack due to the electron-donating nature of the -OH group. youtube.com However, the presence of two electron-withdrawing chlorine atoms on the biphenyl (B1667301) structure deactivates the rings towards electrophiles compared to unsubstituted biphenyl. rsc.org Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring.

Halogenation: Further substitution with chlorine or bromine atoms.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, although the deactivated nature of the ring can make these reactions challenging. rsc.org

The regioselectivity of these reactions is complex and influenced by the substitution pattern of the starting dichlorobiphenylol.

Nucleophilic Aromatic Substitution:

Generally, aryl halides are resistant to nucleophilic aromatic substitution. libretexts.org However, the presence of strongly electron-withdrawing groups, such as nitro groups, can facilitate this type of reaction. libretexts.org For (1,1'-Biphenyl)ol, dichloro- itself, nucleophilic aromatic substitution is not a favored pathway under normal conditions. The chlorine atoms are not readily displaced by common nucleophiles. However, specific catalytic systems or the introduction of additional activating groups could potentially enable such transformations. nih.gov The reaction proceeds through a high-energy intermediate called a Meisenheimer complex. libretexts.org

Oxidation and Reduction Chemistry of the Biphenylol Moiety

The hydroxyl group of the biphenylol moiety is the primary site for oxidation and reduction reactions.

Oxidation:

The phenolic hydroxyl group can be oxidized to a phenoxyl radical, which can then undergo further reactions. Mild oxidizing agents can lead to the formation of quinone-type structures. For instance, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a mild method to convert primary and secondary alcohols to aldehydes and ketones, respectively, and could potentially be applied to the hydroxyl group of dichlorobiphenylols under specific conditions. youtube.com The oxidation state of the sulfur atom in the reactive intermediate is key to this transformation. youtube.com Stronger oxidizing agents can lead to ring-opening and degradation of the molecule.

Reduction:

The chlorine atoms on the biphenyl rings can be removed through reductive dehalogenation. This process is of significant environmental interest as it can be a pathway for the detoxification of chlorinated aromatic compounds. Catalytic hydrogenation, often using a palladium catalyst, is a common method for this transformation. The hydroxyl group itself is generally stable to reduction under these conditions.

Photochemical Transformation Mechanisms of (1,1'-Biphenyl)ol, dichloro-

Dichlorinated biphenylols can undergo significant transformations when exposed to ultraviolet (UV) light. The primary photochemical process is the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a biphenyl radical and a chlorine radical. This initiation step can trigger a cascade of secondary reactions.

The resulting aryl radicals can abstract hydrogen atoms from the solvent or other organic molecules, leading to the formation of monochlorinated biphenylols or unsubstituted biphenylol. They can also react with oxygen to form peroxy radicals, which can initiate further oxidative degradation pathways.

Another important photochemical reaction is the reductive dechlorination, where an excited state of the dichlorobiphenylol abstracts a hydrogen atom, leading to the elimination of a chlorine atom and the formation of a less chlorinated biphenylol. The efficiency and pathways of these photochemical transformations are highly dependent on the solvent, the presence of photosensitizers, and the specific substitution pattern of the dichlorobiphenylol isomer.

Thermal Degradation and Stability Pathways of (1,1'-Biphenyl)ol, dichloro-

At elevated temperatures, (1,1'-Biphenyl)ol, dichloro- can undergo thermal degradation. The stability of the compound is influenced by the substitution pattern of the chlorine atoms. Biphenyl compounds, in general, are known for their thermal stability, with some being used as heat transfer fluids at temperatures up to 400°C. wikipedia.orgresearchgate.net

However, at very high temperatures, the C-Cl and C-C bonds can break, leading to the formation of a variety of degradation products. These can include less chlorinated biphenyls, dibenzofurans (formed through intramolecular cyclization with the loss of HCl), and char. The presence of oxygen can significantly accelerate the degradation process, leading to the formation of oxidized products.

Derivatization Chemistry for Functionalization and Characterization of (1,1'-Biphenyl)ol, dichloro-

Derivatization is a crucial technique for the analysis and functionalization of (1,1'-Biphenyl)ol, dichloro-. It involves chemically modifying the molecule to enhance its properties for analytical detection or to introduce new functionalities for further reactions. jfda-online.com

For Analytical Characterization:

The hydroxyl group is a common target for derivatization to improve the volatility and thermal stability of the compound for gas chromatography (GC) analysis or to enhance its detectability in liquid chromatography (LC). jfda-online.com Common derivatization reactions include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This increases the volatility of the compound. The ease of silylation follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: Reaction with an acylating agent, such as a fluorinated anhydride, to form an ester. This can improve chromatographic separation and enhance detector response. jfda-online.com

Alkylation: Reaction with an alkylating agent to form an ether.

These derivatization techniques are often employed in conjunction with mass spectrometry (MS) for the sensitive and specific detection of dichlorobiphenylols in various matrices. researchgate.netnih.gov

For Functionalization:

The hydroxyl group can also be used as a handle for further synthetic modifications. For example, it can be converted into a better leaving group to facilitate nucleophilic substitution reactions on the aromatic ring, or it can be used to attach the dichlorobiphenylol moiety to other molecules to create new materials with specific properties. Palladium-catalyzed C-H functionalization reactions have also been developed to introduce new groups at specific positions on the biphenyl core. escholarship.org

Analytical Chemistry Methodologies for 1,1 Biphenyl Ol, Dichloro

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the separation of dichlorobiphenylol isomers from complex matrices. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like dichlorobiphenylols. pnnl.gov The separation is achieved based on the compound's boiling point and affinity for the stationary phase within the GC column, while the mass spectrometer provides detailed structural information and sensitive detection. thermofisher.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. As the sample travels through the column, different compounds are separated based on their retention times. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for its identification. researchgate.net For instance, the mass spectrum of 3,5-dichloro-(1,1'-biphenyl)-2-ol shows a characteristic molecular ion peak that confirms its molecular weight. nist.gov

Derivatization is a common strategy to improve the volatility and thermal stability of polar analytes like hydroxylated biphenyls, enhancing their chromatographic behavior. nih.gov This involves chemically modifying the hydroxyl group to a less polar functional group.

Key GC-MS Parameters for Analysis:

| Parameter | Typical Value/Condition |

| Column Type | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | Ramped, e.g., 60°C to 320°C thermofisher.com |

| Carrier Gas | Helium researchgate.net |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) plos.org |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of dichlorobiphenylols, particularly for less volatile or thermally labile isomers. nih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. helixchrom.com

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). scielo.br The separation is based on the hydrophobicity of the analytes. Dichlorobiphenylol isomers, with their varying chlorine substitution patterns, exhibit different retention times on the column, allowing for their separation. scielo.br

Detection in HPLC is often achieved using a diode-array detector (DAD) or a mass spectrometer (LC-MS). scielo.brscielo.br DAD provides spectral information across a range of wavelengths, aiding in peak identification, while LC-MS offers higher sensitivity and specificity. scielo.brnih.gov The combination of HPLC with tandem mass spectrometry (MS/MS) is particularly powerful for trace analysis in complex matrices. nih.gov

Typical HPLC Method Parameters:

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient scielo.br |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI-MS) scielo.br |

| Injection Volume | 5 - 20 µL |

Advanced Hyphenated Techniques for Trace Analysis

The detection of dichlorobiphenylols at very low concentrations, often required in environmental and biological samples, necessitates the use of advanced hyphenated techniques. These methods combine the high separation power of chromatography with the high sensitivity and selectivity of modern mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a significant increase in selectivity compared to single quadrupole GC-MS by reducing chemical background noise. thermofisher.com This is particularly advantageous for analyzing complex environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, preserving the molecular ion for accurate mass determination. nih.gov Solid-phase extraction (SPE) is frequently used for sample preparation prior to LC-MS/MS analysis to concentrate the analytes and remove interfering substances, leading to lower limits of quantitation. nih.govnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides exceptional resolving power for extremely complex mixtures. plos.org This technique separates components on two different columns with different selectivities, resulting in a two-dimensional chromatogram with significantly enhanced peak capacity.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of dichlorobiphenylol isomers. These methods provide detailed information about the molecular structure, including the arrangement of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the specific positions of chlorine atoms on the biphenyl (B1667301) rings of dichlorobiphenylol isomers. magritek.comyoutube.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be deduced. youtube.comchemicalbook.com

The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei in the molecule. youtube.comvaia.com The chemical shift of a signal provides information about the electronic environment of the nucleus, while the splitting pattern (multiplicity) reveals the number of neighboring nuclei. youtube.com For example, the protons on the phenyl rings will exhibit complex splitting patterns due to coupling with each other, and the specific pattern can help to determine the substitution pattern of the chlorine atoms. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in establishing the complete structural framework.

The ability of NMR to distinguish between isomers is a key advantage in the analysis of dichlorobiphenylols. magritek.com Each isomer will have a unique set of NMR signals, allowing for unambiguous identification. vaia.com

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. youtube.com For dichlorobiphenylol, characteristic IR bands would be observed for the O-H stretching of the hydroxyl group, C-H stretching and bending of the aromatic rings, and C-Cl stretching. The position and intensity of these bands can provide clues about the substitution pattern. docbrown.info Two-dimensional infrared (2D IR) spectroscopy can provide even more detailed structural information by revealing couplings between different vibrational modes. nih.govuchicago.eduuchicago.edu

Raman Spectroscopy is a light scattering technique where a molecule scatters incident light from a laser source. s-a-s.org Most of the scattered light is at the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational frequencies of the molecule. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. s-a-s.org The Raman spectrum of dichlorobiphenylol would show characteristic peaks for the aromatic ring vibrations and C-Cl stretching. researchgate.net The specific pattern of Raman bands can be used to differentiate between isomers. researchgate.netrsc.org

Ultraviolet-Visible Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of molecules like (1,1'-Biphenyl)ol, dichloro-. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions, providing information about its conjugated systems and the effects of substituents.

For dichlorobiphenylols, the UV-Vis spectrum is expected to be influenced by the biphenyl backbone and the hydroxyl (-OH) and chlorine (-Cl) substituents. The biphenyl system itself gives rise to strong absorptions in the UV region. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity. Conversely, the electron-withdrawing nature of the chlorine atoms may lead to a hypsochromic (blue) shift.

Detailed research findings on the specific UV-Vis absorption maxima for (1,1'-Biphenyl)ol, dichloro- are not extensively documented in readily available literature. However, data from related compounds, such as 2,4-dichlorophenol (B122985), can provide an indication of the expected spectral regions of interest. For instance, 2,4-dichlorophenol exhibits an absorption peak around 307 nm. researchgate.net The interaction of the molecule with its local environment can also influence the UV-Vis spectrum. For example, hydrophobic interactions with a membrane model system can induce a bathochromic shift of about 1 nm in the UV-visible spectrum of aromatic side chains. nih.gov

The following table summarizes the expected UV-Vis absorption characteristics based on the structural components of (1,1'-Biphenyl)ol, dichloro-.

| Structural Feature | Expected Effect on UV-Vis Spectrum | Typical Wavelength Range (nm) |

| Biphenyl System | Primary chromophore, strong π → π* transitions | 200 - 300 |

| Hydroxyl Group (-OH) | Auxochrome, potential for bathochromic shift | Shift towards longer wavelengths |

| Chlorine Atoms (-Cl) | Potential for hypsochromic shift | Shift towards shorter wavelengths |

| Solvent/Matrix | Solvatochromic shifts depending on polarity | Variable |

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable technique for the definitive identification and quantification of (1,1'-Biphenyl)ol, dichloro- and its metabolites. nih.govnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its transformation products. nih.govnih.gov

The presence of two chlorine atoms in dichlorobiphenylol results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This unique isotopic signature serves as a powerful diagnostic tool for identifying chlorinated compounds in complex samples.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this technique, the molecular ion of dichlorobiphenylol is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

For metabolite profiling, MS is used to detect and identify the products of biotransformation. nih.govnih.gov Common metabolic reactions include hydroxylation, dechlorination, and conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663). High-resolution MS can differentiate between the parent compound and its metabolites based on their mass differences. nih.gov Data mining techniques, including mass defect filtering and background subtraction, can aid in the identification of potential metabolites from complex datasets. nih.gov

The table below outlines potential metabolic transformations of (1,1'-Biphenyl)ol, dichloro- and the expected mass shifts that would be detected by mass spectrometry.

| Metabolic Transformation | Description | Change in Mass (Da) |

| Hydroxylation | Addition of a hydroxyl (-OH) group | +15.9949 |

| Dechlorination | Replacement of a chlorine (-Cl) atom with a hydrogen (-H) atom | -33.9676 |

| Glucuronidation | Conjugation with glucuronic acid | +176.0321 |

| Sulfation | Conjugation with a sulfate group | +79.9568 |

Sample Preparation and Matrix Effects in Environmental and Chemical Analyses

The analysis of (1,1'-Biphenyl)ol, dichloro- in environmental and biological samples is often complicated by the presence of interfering substances known as the sample matrix. nih.gov Therefore, effective sample preparation is a critical step to isolate the analyte of interest and minimize matrix effects. researchgate.net

Common sample preparation techniques for compounds like dichlorobiphenylol from complex matrices include:

Solid-Phase Extraction (SPE): This is a widely used technique for the purification and concentration of analytes from liquid samples. researchgate.net A variety of sorbent materials can be used to selectively retain the target compound while allowing interfering substances to pass through.

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample, and the analyte partitions onto the fiber, which is then thermally desorbed into the analytical instrument. researchgate.net

Matrix effects can significantly impact the accuracy and precision of an analysis, particularly in mass spectrometry-based methods. eijppr.com These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. nih.goveijppr.comyoutube.com The nature and severity of matrix effects can depend on the analyte, the sample matrix, and the analytical conditions. nih.govnih.gov

Several strategies can be employed to mitigate matrix effects:

Improved Sample Cleanup: More rigorous extraction and cleanup procedures can help to remove interfering matrix components. nih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample to compensate for matrix effects. youtube.com

Use of Internal Standards: An isotopically labeled version of the analyte is often used as an internal standard. Since the internal standard is chemically identical to the analyte, it experiences similar matrix effects, allowing for accurate correction of the signal. youtube.com

Procedural Calibration: This involves spiking the calibrants into the sample matrix prior to extraction, which can account for both matrix effects and analyte recovery losses during sample preparation. youtube.com

The following table summarizes common sample preparation techniques and their applicability.

| Technique | Principle | Primary Application | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. researchgate.net | Water, biological fluids | High recovery, good selectivity, can be automated. researchgate.net | Can be costly, method development may be required. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquids. | Water, soil extracts | Inexpensive, widely applicable. | Labor-intensive, uses large volumes of organic solvents. researchgate.net |

| Solid-Phase Microextraction (SPME) | Analyte adsorbs onto a coated fiber. researchgate.net | Water, air | Solvent-free, simple, integrates sampling and extraction. researchgate.net | Fiber fragility, matrix effects can be significant. |

Environmental Chemistry and Fate of 1,1 Biphenyl Ol, Dichloro

Environmental Occurrence and Distribution in Various Compartments

(1,1'-Biphenyl)ol, dichloro- and other OH-PCBs have been identified as emerging environmental contaminants, detected in a wide array of environmental samples including water, sediment, snow, and animal tissues. nih.govnih.gov Their distribution is a direct consequence of the widespread contamination by their parent compounds, PCBs. While the original commercial mixtures of PCBs, such as Aroclors, have been found to contain trace amounts of OH-PCBs, the majority of these hydroxylated derivatives found in the environment are believed to be generated through in-situ transformation processes. acs.orgnih.gov

The atmospheric fate of (1,1'-Biphenyl)ol, dichloro- is intrinsically linked to the atmospheric behavior of its parent PCBs. Gaseous PCBs can react with hydroxyl radicals (•OH) in the atmosphere, leading to the formation of OH-PCBs. nih.govntnu.no This abiotic hydroxylation is a significant transformation pathway for PCBs in the gas phase. nih.govnih.gov

Once formed, the physical and chemical properties of dichlorobiphenylols differ from their parent compounds. The presence of the hydroxyl group reduces their volatility, as indicated by a lower Henry's Law constant, making them less prone to long-range atmospheric transport compared to the original PCBs. nih.gov Consequently, they are more likely to be removed from the atmosphere through deposition processes.

Deposition of these compounds can occur through both wet and dry deposition. Dry deposition is recognized as an effective removal mechanism for particle-associated PCBs from the atmosphere. epa.gov Given that OH-PCBs can adsorb to atmospheric particulate matter, this process is also relevant for their removal. Studies on other semi-volatile organic compounds have shown that forests can act as filters, depleting air concentrations. acs.org The average dry deposition flux for PCBs in an urban area was measured at 190 ± 80 ng m⁻² day⁻¹, with an average apparent dry deposition velocity of 5.2 ± 2.9 cm s⁻¹. epa.gov While specific data for (1,1'-Biphenyl)ol, dichloro- is not available, these values for the parent compounds provide an indication of the potential deposition rates.

In aquatic environments, (1,1'-Biphenyl)ol, dichloro- and its isomers have been detected in both water and sediments. nih.govacs.org Their presence is often associated with areas contaminated with PCBs, with some studies reporting higher concentrations near sewage treatment plants, suggesting their formation during wastewater treatment processes. nih.gov

A key characteristic influencing their behavior in water is their acidity. The hydroxyl group on the biphenyl (B1667301) structure is ionizable, making OH-PCBs weak acids. nih.gov The acid dissociation constant (pKa) of OH-PCBs is influenced by the degree and position of chlorine substitution. For instance, OH-PCBs with two chlorine atoms adjacent to the hydroxyl group can have pKa values below 7.0, meaning they will be mostly dissociated at the neutral pH typical of many natural waters. nih.gov This dissociation increases their water solubility compared to their non-hydroxylated parent compounds.

Dissolved organic matter (DOM) in aquatic systems can also play a significant role in the transport and transformation of pollutants like dichlorobiphenylols. acs.org DOM can form aggregates with hydrophobic cores and amphiphilic exteriors, making them accessible to both polar and nonpolar species, potentially influencing the fate and bioavailability of dissolved dichlorobiphenylols. acs.org

Soils and sediments are major sinks for persistent organic pollutants, including (1,1'-Biphenyl)ol, dichloro-. Once deposited, these compounds can be sorbed to soil and sediment particles, a process that significantly controls their mobility and bioavailability. mdpi.com The sorption of chlorinated organic compounds is often correlated with the organic carbon content of the soil or sediment. nih.govnih.gov For example, the sorption of 2,4-dichlorophenol (B122985) was found to be linear and hysteretic in marine sediments with varying organic carbon content. nih.gov

Studies have shown that OH-PCBs are present in contaminated sediments at levels that can be a significant fraction of the parent PCB concentrations. acs.org For example, in sediments from the Indiana Harbor and Ship Canal, OH-PCB concentrations ranged from 0.20 to 26 ng/g dry weight. acs.org The ratio of OH-PCBs to PCBs in these sediments was found to be highly variable, suggesting site-specific environmental transformation processes. acs.org

The interaction with soil and sediment particles can lead to the long-term sequestration of these compounds. The sequestration of PCBs in sediments can be enhanced by the addition of activated carbon, which reduces their bioavailability. frontiersin.orgresearchgate.net Over time, anaerobic conditions in buried sediments can lead to the reductive dechlorination of PCBs, a process that results in less chlorinated congeners. acs.org While this process is well-documented for PCBs, the fate of the hydroxyl group under such conditions is less clear.

Biotransformation and Biodegradation Pathways in Environmental Systems

The transformation of PCBs into hydroxylated derivatives like (1,1'-Biphenyl)ol, dichloro- is a common metabolic step in a wide range of organisms. nih.gov This biotransformation is a key process in the environmental fate of these compounds and can lead to either detoxification or, in some cases, the formation of more toxic metabolites.

Microorganisms play a crucial role in the degradation of chlorinated aromatic compounds. While the microbial formation of mono-hydroxylated PCBs from PCBs is not a primary pathway under aerobic conditions, which typically favors ring cleavage, some bacteria have demonstrated the ability to transform existing OH-PCBs. nih.govnih.gov

For instance, the PCB-degrading bacterium Burkholderia xenovorans LB400 was found to be capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882) when the biphenyl degradation pathway was induced. nih.gov The transformation of these OH-2,5-DCBs was correlated with the expression of the bph genes, which encode the enzymes of the biphenyl pathway. nih.gov This process led to the formation of 2,5-dichlorobenzoic acid, which was not further degraded by this bacterium. nih.gov

In anaerobic environments, reductive dechlorination is a key process for the breakdown of highly chlorinated PCBs. acs.org This process is carried out by halorespiring bacteria, such as those from the genus Dehalococcoides, and results in the formation of less chlorinated congeners. nih.gov While this process primarily targets the chlorine substituents, the subsequent fate of the resulting less-chlorinated biphenylols in anaerobic environments is an area of ongoing research.

The degradation of the structurally related compound 2,4-dichlorophenol, a metabolite of the herbicide 2,4-D, has been extensively studied. researchgate.netnih.gov The pathway typically involves hydroxylation to form a dichlorocatechol, followed by ring cleavage. researchgate.net This provides a model for the potential aerobic degradation pathways of dichlorobiphenylols following the initial breakdown of the biphenyl structure.

The initial hydroxylation of PCBs to form compounds like (1,1'-Biphenyl)ol, dichloro- is often catalyzed by cytochrome P-450 (CYP) monooxygenase enzymes. nih.govnih.gov This enzymatic process is found in a wide range of organisms, including mammals, plants, and fungi. nih.gov In mammals, this is considered a phase I metabolic reaction, which can be followed by conjugation (phase II) to facilitate excretion. researchgate.net

In addition to CYP enzymes, other oxidative enzymes, such as peroxidases, can be involved in the transformation of PCBs in organisms like plants. nih.gov Ligninolytic enzymes, produced by white-rot fungi and some bacteria, have also been shown to be capable of transforming hydroxylated chlorobiphenyls. researchgate.net Purified laccases from various fungal species have demonstrated the ability to remove a significant percentage of these compounds. researchgate.net

The gut microbiome can also play a role in the transformation of OH-PCBs. Studies have shown that anaerobic cultures of mouse and human gut microbiota can enzymatically hydrolyze PCB sulfates back to their hydroxylated forms. acs.org This indicates a potential for enterohepatic cycling of these compounds, which could influence their persistence and toxicity in organisms.

Abiotic Degradation Pathways in the Environment

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of (1,1'-Biphenyl)ol, dichloro- in the environment. These pathways can lead to the breakdown of the parent compound into various transformation products, which may have different toxicological profiles.

Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic pollutants, including chlorinated aromatic compounds. nih.gov The presence of chromophores in the structure of (1,1'-Biphenyl)ol, dichloro- allows it to absorb ultraviolet (UV) radiation from sunlight, which can initiate its degradation. This process can be enhanced by the presence of natural photosensitizers in the environment, such as dissolved organic matter and nitrate (B79036) ions. nih.gov

Photooxidative transformations, involving reactions with photochemically generated reactive oxygen species like hydroxyl radicals, also contribute to the degradation of chlorinated compounds. These reactions can lead to the hydroxylation and eventual cleavage of the aromatic rings, breaking down the molecule.

The rate and extent of these transformations are influenced by several environmental factors, including light intensity, pH, and the presence of other substances in the water or soil. For instance, studies on similar chlorinated compounds have shown that degradation rates can vary significantly with changes in these conditions. nih.gov

The hydrolytic stability of a chemical refers to its resistance to breaking down in the presence of water. Generally, chlorinated aromatic compounds are relatively stable to hydrolysis under neutral pH conditions. nih.gov However, under more alkaline conditions, hydrolysis can become a more significant degradation pathway. nih.gov

The rate of hydrolysis is highly dependent on the pH of the surrounding water. nih.gov For some chlorinated compounds, the rate of decomposition increases rapidly as the pH rises above neutral. nih.gov In natural waters, the pH can vary, influencing the persistence of (1,1'-Biphenyl)ol, dichloro-.

Chemical degradation in natural waters can also be influenced by the presence of various minerals and other chemical constituents. For example, certain iron-bearing minerals, such as magnetite and pyrite, can facilitate the abiotic degradation of chlorinated hydrocarbons. microbe.comnavy.mil These minerals can act as catalysts in reductive dechlorination reactions, a process where a chlorine atom is replaced by a hydrogen atom.

Environmental Persistence and Mobility Assessment

The persistence of (1,1'-Biphenyl)ol, dichloro- in the environment is a key factor in determining its potential for long-term ecological impact. Persistence is influenced by the rates of all degradation processes, both abiotic and biotic. The inherent stability of the biphenyl structure, coupled with the presence of chlorine atoms, can make these compounds resistant to degradation. nih.gov

The mobility of a chemical in the environment governs its distribution across different environmental compartments, such as soil, water, and air. carnegiescience.edu The mobility of (1,1'-Biphenyl)ol, dichloro- is largely determined by its physicochemical properties, including its water solubility and its tendency to sorb to soil and sediment particles.

Compounds with low water solubility and a high affinity for organic matter tend to be less mobile and accumulate in soil and sediments. bioline.org.br This can lead to the creation of long-term reservoirs of the contaminant in these compartments. Conversely, more water-soluble compounds can be more mobile, potentially leading to the contamination of groundwater and wider dispersal in aquatic environments. bioline.org.br The degree of chlorination can also affect mobility; generally, less-chlorinated congeners are more water-soluble and volatile. nih.gov

Table 1: Factors Influencing Environmental Persistence and Mobility of (1,1'-Biphenyl)ol, dichloro-

| Factor | Influence on Persistence | Influence on Mobility |

| Photolysis | Decreases persistence | Indirectly affects mobility by transforming the compound |

| Hydrolysis | Decreases persistence, especially at higher pH | Can increase mobility by creating more soluble products |

| Sorption to Soil/Sediment | Increases persistence in that compartment | Decreases mobility in water |

| Water Solubility | Lower solubility can lead to longer persistence in sediments | Higher solubility increases mobility in aquatic systems |

| Degree of Chlorination | Higher chlorination can increase persistence | Higher chlorination generally decreases water solubility and mobility |

Bioaccumulation and Bioconcentration Potential within Environmental Models

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, including the surrounding environment and diet. mdpi.com Bioconcentration is a specific type of bioaccumulation where the uptake is from the water alone. wikipedia.org These processes are of particular concern for persistent, lipophilic (fat-loving) compounds like many chlorinated organic chemicals. nih.gov

The potential for a chemical to bioaccumulate is often estimated using its bioconcentration factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. mdpi.comwikipedia.org A BCF greater than 1 indicates that the chemical is likely to accumulate in the organism. wikipedia.org Regulatory bodies often use BCF values to classify the bioaccumulative potential of substances, with higher BCF values indicating a greater potential for bioaccumulation. mdpi.comwikipedia.org

The octanol-water partition coefficient (Kow) is another key parameter used to predict bioaccumulation potential. A high Kow value suggests that a chemical is lipophilic and will preferentially partition into the fatty tissues of organisms. nih.gov

Environmental models use these parameters, along with information on the organism's physiology and the chemical's environmental fate, to predict the extent of bioaccumulation in different species and food webs. For chlorinated compounds, there is a general trend that more highly chlorinated congeners tend to bioaccumulate to a greater extent in animal tissues. nih.gov

Table 2: Key Parameters for Assessing Bioaccumulation and Bioconcentration

| Parameter | Definition | Significance |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the water. mdpi.comwikipedia.org | A direct measure of the potential for a chemical to be taken up from the water. Higher values indicate greater potential for bioconcentration. |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. nih.gov | A high Kow value is a strong indicator of a chemical's potential to bioaccumulate in the fatty tissues of organisms. |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, considering all routes of exposure. wikipedia.org | Provides a more comprehensive assessment of bioaccumulation from all environmental sources. |

Computational Chemistry and Molecular Modeling of 1,1 Biphenyl Ol, Dichloro

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations, which are rooted in quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu These calculations can elucidate the distribution of electrons within the (1,1'-Biphenyl)ol, dichloro- molecule and predict various spectroscopic properties.

Detailed research findings from these calculations can reveal key electronic parameters. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo chemical reactions.

Furthermore, quantum chemical calculations can predict spectroscopic data. Time-dependent density functional theory (TD-DFT) calculations can forecast the absorption wavelengths in the UV-vis spectrum. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to predict sites that are susceptible to electrophilic and nucleophilic attacks. researchgate.net Natural bond orbital (NBO) analysis provides insights into charge delocalization and electronic exchange interactions within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of a Dichlorinated Biphenylol Derivative

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

| Predicted UV-vis λmax | 280 nm | Corresponds to electronic transitions within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For (1,1'-Biphenyl)ol, dichloro-, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules. nih.govnih.gov

The two phenyl rings in biphenyl (B1667301) compounds are not necessarily coplanar. The degree of twisting, or the dihedral angle between the rings, is a key conformational feature. MD simulations can explore the potential energy surface associated with this rotation to identify stable conformations. These simulations can also reveal how the presence and position of the chloro and hydroxyl substituents influence the preferred conformation. rsc.orgbiorxiv.org

MD simulations are also invaluable for studying intermolecular interactions. researchgate.netgatech.edudovepress.comresearchgate.net These interactions are fundamental to understanding the compound's physical properties, such as its boiling point, solubility, and how it partitions in the environment. For (1,1'-Biphenyl)ol, dichloro-, interactions with water molecules, organic matter, and biological macromolecules can be simulated to predict its behavior in various systems. nih.gov Hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine atoms are particularly important interactions to investigate. dovepress.comnih.gov

Table 2: Key Conformational and Interaction Parameters from MD Simulations

| Parameter | Description | Significance |

| Dihedral Angle Distribution | The range and probability of the angle between the two phenyl rings. | Determines the overall shape and steric hindrance of the molecule. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides insight into the structure of the surrounding solvent and solute-solvent interactions. |

| Interaction Energy | The energy associated with the non-bonded interactions between the molecule and its surroundings. | Quantifies the strength of intermolecular forces. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Crucial for understanding interactions with polar solvents and biological targets. |

Note: This table presents the types of data that can be obtained from MD simulations. Specific values would depend on the simulation conditions and the specific isomer of (1,1'-Biphenyl)ol, dichloro- being studied.

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a molecule and its biological activity or chemical reactivity. wikipedia.orgnih.govautomate.videoyoutube.comyoutube.com For (1,1'-Biphenyl)ol, dichloro-, SAR studies can help to understand how the number and position of chlorine atoms and the hydroxyl group affect its transformation pathways, such as degradation or metabolism.

By comparing the reactivity of different isomers of dichlorobiphenylol, or by comparing it to other chlorinated biphenyls, researchers can deduce the influence of specific structural features. For example, the presence of the hydroxyl group is expected to significantly alter the reactivity compared to a non-hydroxylated dichlorobiphenyl. It can act as a site for conjugation reactions or influence the electronic properties of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack.

The positions of the chlorine atoms are also critical. Chlorine atoms can affect the molecule's reactivity through both electronic and steric effects. Electronically, they are electron-withdrawing, which can deactivate the aromatic rings towards electrophilic attack. Sterically, they can hinder the approach of reactants to certain positions on the rings. SAR studies can help to build models that predict the most likely sites of metabolic attack or environmental degradation. wikipedia.org

Prediction of Environmental Fate Parameters using Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the environmental fate of chemicals. ecetoc.orgresearchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and properties like biodegradability, soil sorption, and bioconcentration. researchgate.net

For (1,1'-Biphenyl)ol, dichloro-, QSAR models can provide estimates for key environmental parameters without the need for extensive and time-consuming experimental testing. nih.gov These models typically use molecular descriptors, which are numerical values that encode information about the chemical structure, to predict a specific property.

Several software packages and online platforms, such as the U.S. Environmental Protection Agency's CompTox Chemistry Dashboard, incorporate QSAR models for predicting environmental fate. researchgate.net These tools can estimate properties like the octanol-water partition coefficient (logP), which is a measure of a chemical's hydrophobicity and potential for bioaccumulation, and the soil adsorption coefficient (Koc), which indicates its tendency to bind to soil and sediment. Models can also predict the likelihood of biodegradation under aerobic or anaerobic conditions. nih.gov

Table 3: Predicted Environmental Fate Parameters for a Dichlorinated Biphenylol

| Parameter | Predicted Value | Method | Significance |

| LogP (Octanol-Water Partition Coefficient) | 4.5 | QSAR | Indicates a high potential for bioaccumulation in fatty tissues. |

| Koc (Soil Adsorption Coefficient) | 3000 L/kg | QSAR | Suggests strong adsorption to soil and sediment, limiting mobility in water. |

| Biodegradation Probability | Low | Group Contribution | Predicts persistence in the environment. |

| Atmospheric Half-life | 2 days | AOPWIN | Estimates the persistence in the atmosphere due to reaction with hydroxyl radicals. |

Note: The values in this table are illustrative and would be generated by specific QSAR models. The actual predicted values can vary between different models and software.

Development of Predictive Models for Chemical Behavior and Degradation

Building on the principles of QSAR and other computational techniques, researchers can develop more sophisticated predictive models for the chemical behavior and degradation of (1,1'-Biphenyl)ol, dichloro-. researchgate.net These models can be tailored to specific environmental compartments or biological systems.

For instance, models can be developed to predict the degradation of (1,1'-Biphenyl)ol, dichloro- through specific pathways, such as oxidation by hydroxyl radicals in the atmosphere or water, or microbial degradation in soil. These models often combine quantum chemical calculations to determine reaction barriers with statistical methods to correlate these with observed degradation rates. nih.govnih.gov

Deep learning and other machine learning approaches are also being increasingly used to develop predictive models. nih.gov These models can be trained on large datasets of chemical structures and their experimentally determined properties to learn complex structure-property relationships. For (1,1'-Biphenyl)ol, dichloro-, a deep learning model could potentially predict its toxicity, metabolic fate, or environmental persistence with high accuracy, provided sufficient training data is available. nih.gov The development of such models is crucial for proactive risk assessment of this and other similar compounds. nih.gov

Advanced Research Topics and Future Directions for 1,1 Biphenyl Ol, Dichloro Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of dichlorobiphenylols often involves multi-step processes with harsh reaction conditions, leading to the generation of hazardous byproducts. Future research is geared towards the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign. One promising approach is the use of continuous flow chemistry. This technique allows for precise control over reaction parameters, leading to higher yields and purity of the final product. A continuous flow protocol for preparing benzyne (B1209423), a highly reactive intermediate, has been developed using readily accessible starting materials. rsc.org This method could be adapted for the synthesis of functionalized biaryl compounds, including dichlorobiphenylols. rsc.org

Another area of focus is the development of greener catalytic systems. The use of hypervalent iodine reagents in the synthesis of functionalized pyrazoles represents a move towards metal-free catalysis. beilstein-journals.org Similar strategies could be explored for the targeted chlorination of biphenylol precursors, minimizing the use of toxic and expensive metal catalysts.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | High efficiency, improved safety, scalability | Adaptation of benzyne intermediate protocols for dichlorobiphenylol synthesis. |

| Metal-Free Catalysis | Reduced environmental impact, lower cost | Development of hypervalent iodine or other organocatalytic chlorination methods. |

| Biocatalysis | High selectivity, mild reaction conditions | Exploration of enzymes for the regioselective hydroxylation and chlorination of biphenyls. |

Development of High-Resolution and Sensitive Analytical Techniques for Environmental Monitoring

Accurate and sensitive detection of (1,1'-Biphenyl)ol, dichloro- in various environmental matrices is crucial for assessing its prevalence and impact. Current analytical methods for similar chlorinated compounds, such as dichlorvos (B1670471) and dichlorophenols, rely heavily on gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.govwur.nl

Future advancements will likely focus on enhancing the sensitivity and selectivity of these techniques. The use of high-resolution mass spectrometry (HRMS) coupled with GC or LC will enable the unambiguous identification and quantification of dichlorobiphenylol isomers even at trace concentrations. Furthermore, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME), can pre-concentrate the analyte, thereby improving detection limits.

A novel analytical method using 19F NMR has been developed for detecting β-d-glucuronidase activity in environmental samples, which could be adapted for other fluorinated compounds. rsc.org This highlights the potential for developing new analytical strategies beyond traditional chromatographic methods.

| Analytical Technique | Principle | Future Developments |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Use of high-resolution MS for improved selectivity and sensitivity. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Coupling with fluorescence or diode array detectors for enhanced detection of specific isomers. wur.nl |

| Solid-Phase Microextraction (SPME) | Pre-concentration of analytes from a sample matrix. | Development of novel fiber coatings with high affinity for dichlorobiphenylols. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection based on the magnetic properties of atomic nuclei. | Exploration of 19F or 13C NMR for the direct detection of specific dichlorobiphenylol isomers in complex mixtures. |

Mechanistic Elucidation of Complex Environmental Transformation Pathways

Understanding the fate of (1,1'-Biphenyl)ol, dichloro- in the environment is essential for predicting its persistence and potential for bioaccumulation. Research in this area is focused on elucidating the complex transformation pathways, including both biotic and abiotic degradation processes.

Microbial degradation plays a significant role in the breakdown of many chlorinated aromatic compounds. For instance, the biodegradation pathway of 2,4-dichlorophenoxyacetic acid involves its conversion to 2,4-dichlorophenol (B122985), which is then further degraded. nih.gov Similar microbial pathways, involving hydroxylation and ring cleavage, are likely involved in the transformation of dichlorobiphenylols. The identification of specific microbial strains and the enzymes responsible for these transformations is a key area of future research.

Photodegradation is another important environmental transformation pathway. Advanced oxidation processes (AOPs), such as UV/H2O2 and photo-Fenton reactions, have been shown to be effective in degrading 2,4-dichlorophenol. nih.govepa.govmdpi.com The mechanisms of these reactions, which involve the generation of highly reactive hydroxyl radicals, need to be investigated in the context of dichlorobiphenylol degradation.

Innovations in Remediation Strategies for Contaminated Environments (focus on chemical/physical methods)

The remediation of sites contaminated with persistent organic pollutants like (1,1'-Biphenyl)ol, dichloro- presents a significant challenge. Innovative chemical and physical remediation strategies are being developed to address this issue.

Advanced oxidation processes (AOPs) are a promising technology for the in-situ remediation of contaminated water and soil. epa.govmdpi.com These processes can effectively mineralize organic pollutants into less harmful substances. Research is ongoing to optimize the conditions for AOPs to enhance their efficiency for chlorinated compounds.

Surfactant-enhanced soil washing is another effective remediation technique. Studies have shown that both biosurfactants and synthetic surfactants can significantly improve the removal of dichlorobenzenes from contaminated soil. nih.gov This approach could be tailored for the remediation of soils contaminated with dichlorobiphenylols.

The use of enzymes for remediation is also gaining attention. Laccase immobilized on biochar has been shown to effectively degrade 2,4-dichlorophenol in soil. researchgate.net Similarly, peroxidases from plants like shepherd's purse have demonstrated rapid degradation of 2,4-DCP. nih.gov Exploring the use of such enzymatic systems for dichlorobiphenylol is a promising avenue for future research.

| Remediation Strategy | Mechanism | Future Research Directions |

| Advanced Oxidation Processes (AOPs) | Generation of reactive oxygen species to degrade pollutants. nih.govepa.govmdpi.com | Optimization of catalyst and oxidant concentrations for dichlorobiphenylol degradation. |

| Surfactant-Enhanced Soil Washing | Increased solubilization and removal of hydrophobic pollutants from soil. nih.gov | Screening of effective and biodegradable surfactants for dichlorobiphenylol removal. |

| Enzymatic Remediation | Use of enzymes like laccases and peroxidases to catalyze the degradation of pollutants. researchgate.netnih.gov | Immobilization of enzymes for enhanced stability and reusability in field applications. |

| Phytoremediation | Use of plants to remove, degrade, or contain environmental contaminants. mdpi.com | Identification of plant species capable of accumulating or degrading dichlorobiphenylols. |

Emerging Applications of Substituted Biphenylols in Materials Science and Industrial Processes

While the primary focus on dichlorobiphenylols has been from an environmental perspective, there is growing interest in exploring the potential applications of substituted biphenylols in materials science and various industrial processes. The unique chemical structure of these compounds, with their combination of a biphenyl (B1667301) backbone and reactive hydroxyl groups, makes them attractive building blocks for novel materials.

The synthesis of functionalized biaryl compounds is crucial for the development of new ligands for cross-coupling reactions, which are widely used in the pharmaceutical and chemical industries. rsc.org Substituted biphenylols could serve as precursors for such ligands.

Furthermore, the principles of click chemistry, such as the Diels-Alder reaction, are being increasingly used to create functional biomaterials for applications in drug delivery and tissue engineering. nih.gov The hydroxyl groups on substituted biphenylols could be modified to participate in such reactions, opening up possibilities for their incorporation into advanced polymeric materials.

Future research will likely focus on the synthesis and characterization of polymers and other materials derived from substituted biphenylols, with the aim of developing new products with tailored properties for a range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products